Semaxanib

Catalog No.
S724842
CAS No.
194413-58-6
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semaxanib

CAS Number

194413-58-6

Product Name

Semaxanib

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N

SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Synonyms

(Z)-3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-Indol-2-one; (Z)-SU 5416; 3-[1-(3,5-Dimethyl-1H-pyrrol-2-yl)meth-(Z)-ylidene]-2-oxo-2,3-dihydroindole; TSU 16

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C

Mechanism of Action

Semaxanib works by blocking the binding of vascular endothelial growth factor (VEGF) to VEGFR2. VEGF is a signaling molecule that promotes angiogenesis. By inhibiting VEGFR2, semaxanib aims to impede the growth of new blood vessels that tumors need to grow and spread.

Research Findings

Semaxanib has been studied in preclinical and clinical trials for various cancers, including colorectal cancer, lung cancer, and others. However, it has not been approved for clinical use due to limited efficacy and safety concerns.

  • Preclinical studies showed that semaxanib could inhibit angiogenesis and tumor growth in animal models [, ].
  • Clinical trials evaluated the safety and efficacy of semaxanib in humans. These trials found that semaxanib could have anti-angiogenic effects, but it did not significantly improve patient outcomes [, ]. Additionally, semaxanib was associated with adverse effects, such as fatigue, hypertension, and proteinuria [, ].

Semaxanib (INN, codenamed SU5416) is a synthetic tyrosine kinase inhibitor (TKI) designed by SUGEN as a potential cancer therapeutic []. It is an experimental drug, not licensed for use in humans outside of clinical trials []. Semaxanib targets the vascular endothelial growth factor (VEGF) receptor, specifically the Flk-1/KDR subtype []. This pathway is crucial for angiogenesis, the formation of new blood vessels, which tumors require for growth and metastasis [].


Molecular Structure Analysis

Semaxanib belongs to the class of organic compounds known as indolines []. These molecules share a core structure with an indole ring fused to a benzene ring []. While the detailed 3D structure isn't readily available in scientific literature, studies describe key features:

  • The indole ring likely contributes to aromatic character and potential for hydrogen bonding [].
  • Substituent groups on the indole ring are believed to be critical for its interaction with the VEGF receptor [].

Chemical Reactions Analysis

The specific synthesis of Semaxanib is proprietary information not publicly available in scientific literature.

Semaxanib, like many TKIs, is likely susceptible to degradation through hydrolysis, where the molecule breaks down in water [e.g., 4].


Physical And Chemical Properties Analysis

  • A solid at room temperature [].
  • Poorly soluble in water due to the hydrophobic indole ring [].
  • More soluble in organic solvents like DMSO [].

Semaxanib acts as a competitive inhibitor of the VEGF receptor, particularly Flk-1/KDR []. It binds to the ATP-binding pocket of the receptor, preventing VEGF from binding and activating downstream signaling pathways crucial for angiogenesis []. By blocking this pathway, Semaxanib aims to starve tumors of their blood supply and hinder their growth and spread [].

XLogP3

2.5

UNII

71IA9S35AJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in colorectal cancer and lung cancer.

Pharmacology

Semaxanib is a quinolone derivative with potential antineoplastic activity. Semaxanib reversibly inhibits ATP binding to the tyrosine kinase domain of vascular endothelial growth factor receptor 2 (VEGFR2), which may inhibit VEGF-stimulated endothelial cell migration and proliferation and reduce the tumor microvasculature. This agent also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant

Irritant

Other CAS

204005-46-9
194413-58-6

Wikipedia

Semaxanib

Dates

Modify: 2023-08-15
Compounds from Bayliss et al. Chemical modulation of receptor signaling inhibits regenerative angiogenesis in adult zebrafish. Nature Chemical Biology, 2006. doi: 10.1038/nchembio778. http://www.nature.com/naturechemicalbiology

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